Azetidin-3-yl morpholine-4-carboxylate
Overview
Description
Azetidin-3-yl morpholine-4-carboxylate is a heterocyclic compound that features both azetidine and morpholine rings. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with morpholine to yield the target compound.
Industrial Production Methods
Industrial production methods for azetidin-3-yl morpholine-4-carboxylate are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Azetidin-3-yl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of azetidin-3-yl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the morpholine moiety’s electron-donating properties contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylate: Lacks the morpholine ring but shares the azetidine core.
Morpholine-4-carboxylate: Contains the morpholine ring but lacks the azetidine moiety.
Azetidine-2-one: Another azetidine derivative with different functional groups.
Uniqueness
Azetidin-3-yl morpholine-4-carboxylate is unique due to the combination of the azetidine and morpholine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and development.
Biological Activity
Azetidin-3-yl morpholine-4-carboxylate is a heterocyclic compound characterized by the presence of both azetidine and morpholine rings. Its structural uniqueness has garnered interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The compound features a four-membered azetidine ring fused with a morpholine moiety, which enhances its reactivity and binding affinity to biological targets. The mechanism of action is believed to involve interactions with specific enzymes or receptors, modulating various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria suggest a promising antibacterial profile. For instance, studies have reported MIC values ranging from 64 µg/mL to 512 µg/mL against different strains, indicating its potential as an antimicrobial agent .
Anticancer Properties
This compound has also been investigated for its anticancer activities. It has been shown to inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have highlighted its effectiveness against human pancreatic cancer (Patu8988) and esophageal cancer (ECA109) cell lines, demonstrating cytotoxicity that correlates with its structural features .
The biological activity of this compound can be attributed to its ability to interact with molecular targets. The azetidine ring's strain and the electron-donating properties of the morpholine moiety enhance its reactivity. This interaction can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis
Case Studies
- Anticancer Activity : A study involving the treatment of Patu8988 cells with this compound demonstrated a dose-dependent decrease in cell viability, indicating potential as an anticancer therapeutic agent .
- Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains using the broth microdilution method. Results indicated strong antibacterial activity across tested strains, reinforcing its potential application in treating infections caused by resistant bacteria .
Properties
IUPAC Name |
azetidin-3-yl morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c11-8(13-7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKQMKGNVOKTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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